molecular formula C9H10ClNO2 B2737004 5-Cyclopropylpicolinic acid hydrochloride CAS No. 2089378-52-7

5-Cyclopropylpicolinic acid hydrochloride

Cat. No.: B2737004
CAS No.: 2089378-52-7
M. Wt: 199.63
InChI Key: QAWNANVOTADYBT-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid, where a cyclopropyl group is attached to the fifth position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpicolinic acid hydrochloride typically involves the cyclopropylation of picolinic acid. This can be achieved through a series of reactions starting from picolinic acid, which undergoes cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline the production and maintain consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpicolinic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Cyclopropylpicolinic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropylpicolinic acid hydrochloride is unique due to the specific positioning of the cyclopropyl group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWNANVOTADYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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